7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline
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Overview
Description
7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C23H21FN4O and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.16993947 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for DNA Detection
One notable application is in the development of novel fluorescent probes for DNA detection. For instance, the synthesis of novel benzimidazo[1,2-a]quinolines, which share structural similarities with the compound , has been accomplished. These compounds exhibit significant fluorescence emission intensity when bound to ct-DNA, highlighting their potential as DNA-specific fluorescent probes (Perin et al., 2011).
Sensing Technologies
Another area of application is in sensing technologies, particularly for detecting hazardous substances. A study involving a quinoline-benzimidazole conjugate demonstrated visual fluorescence quenching towards picric acid, showcasing its utility as a highly sensitive and selective sensor (Jiang et al., 2019). This indicates the potential of structurally similar compounds for environmental monitoring and safety applications.
Pharmaceutical Developments
Furthermore, derivatives of benzimidazole and quinoline have been explored for their antitumor properties. The synthesis and biological evaluation of new benzimidazole derivatives related to benzimidazo[1,2-a]quinolines have shown significant antiproliferative activity on various tumor cell lines. These findings suggest that modifications to the core structure could yield compounds with enhanced therapeutic efficacy (Hranjec et al., 2010).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the versatility of quinoline and its derivatives in advanced technology applications (Lipunova et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c1-13-5-3-6-18-21(13)27-22(26-18)20-7-4-10-28(20)23(29)17-11-14(2)25-19-12-15(24)8-9-16(17)19/h3,5-6,8-9,11-12,20H,4,7,10H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQLFLDCOPTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCN3C(=O)C4=C5C=CC(=CC5=NC(=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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